Vanadyl oxalate
Description
Properties
IUPAC Name |
oxalic acid;oxovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.O.V/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUCKKLSDGRKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O5V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287100 | |
| Record name | [Ethanedioato(2-)-κO1,κO2]oxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15500-04-6 | |
| Record name | [Ethanedioato(2-)-κO1,κO2]oxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium, [ethanedioato(2-)-κO1,κO2]oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Methodology and Reaction Mechanism
The solid-state method, exemplified by patent CN104974028A, involves mixing vanadium pentoxide (V₂O₅) with oxalic acid (H₂C₂O₄·2H₂O) in a 1:2.1–2.5 mass ratio and heating the mixture at 100–200°C for 30–60 minutes. This exothermic reaction proceeds via simultaneous reduction and salt formation:
The absence of solvents eliminates wastewater generation, while the direct utilization rate of vanadium exceeds 99%. Stirring at 100–200 rpm ensures homogeneity, and subsequent drying at 60–120°C yields a blue-green solid with 29–31% vanadium content.
Optimization Parameters
-
Temperature : Reactions at 150°C for 45 minutes achieve optimal yield (99.93% vanadium utilization).
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Stoichiometry : Excess oxalic acid (2.1–2.5× V₂O₅ mass) ensures complete reduction of V⁵⁺ to V⁴⁺.
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Impurity Profile : Products contain <0.035% Na, K, or Si, making them suitable for battery-grade applications.
Table 1: Solid-State Synthesis Performance Metrics
| Parameter | Example 3 | Example 4 |
|---|---|---|
| Temperature (°C) | 150 | 100 |
| Reaction Time (min) | 45 | 50 |
| Vanadium Content (%) | 30.97 | 29.78 |
| Vanadium Utilization (%) | 99.93 | 99.87 |
Solvent-Mediated Synthesis Using Acetic Acid
Hydrate Formation and Reaction Dynamics
Patent US3689515A details a solvent-based approach where V₂O₅ reacts with oxalic acid dihydrate (H₂C₂O₄·2H₂O) in glacial acetic acid at 108–118°C for 2–5 hours. This method produces this compound hydrates (e.g., dihydrate, monohydrate) through the reaction:
The acetic acid solvent facilitates intermediate complexation, enabling precise control over hydration states. Post-reaction filtration and vacuum drying (0.03–1.0 mm Hg) yield products with 26.7–29.3% vanadium content.
Critical Process Variables
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Solvent Composition : Glacial acetic acid with ≤30% water prevents oxalic acid decomposition.
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Drying Conditions : Vacuum drying at 80–90°C removes residual acetic acid, minimizing impurities.
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Hydrate Stability : Monohydrate (VOC₂O₄·H₂O) exhibits an infrared absorption peak at 985 cm⁻¹, while dihydrate shows a peak at 1,010 cm⁻¹.
Table 2: Solvent-Based Synthesis Outcomes
| Parameter | Example 4 | Example 6 |
|---|---|---|
| Temperature (°C) | 108–118 | 110–118 |
| Reaction Time (hr) | 5 | 5 |
| Vanadium Content (%) | 29.2 | 27.5 |
| Hydrate Form | Monohydrate | Sesquihydrate |
Comparative Analysis of Synthesis Routes
Efficiency and Environmental Impact
-
Solid-State Method :
-
Solvent-Based Method :
Chemical Reactions Analysis
Types of Reactions: Vanadyl oxalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to vanadium(V) oxalate under specific conditions.
Reduction: It can be reduced to lower oxidation states of vanadium, such as vanadium(III) oxalate.
Thermal Decomposition: Upon heating, this compound decomposes to form vanadium oxides and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Thermal Decomposition: This reaction typically occurs at temperatures above 300°C in an inert or oxidative atmosphere.
Major Products:
Oxidation: Vanadium(V) oxalate.
Reduction: Vanadium(III) oxalate.
Thermal Decomposition: Vanadium oxides (e.g., V₂O₅) and carbon dioxide (CO₂).
Scientific Research Applications
Catalytic Applications
Catalysis in Organic Synthesis
Vanadyl oxalate has been identified as an effective catalyst for the oxidation of α-hydroxy esters using molecular oxygen. A notable study demonstrated that a catalytic system combining zinc nitrate and this compound achieved up to 99% conversion of methyl DL-mandelate to its corresponding α-keto ester under mild conditions. This reaction showcases the compound's potential as a cost-effective and efficient catalyst compared to other vanadium complexes .
Table 1: Catalytic Performance of this compound
| Catalyst System | Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Zn(NO₃)₂/VOC₂O₄ | Methyl DL-mandelate | 99 | High |
| Fe(NO₃)₃/VOC₂O₄ | Methyl lactate | Moderate | Moderate |
Material Science Applications
Organic Solar Cells
Recent research has highlighted the use of this compound as a hole transporting layer (HTL) in organic solar cells (OSCs). The compound demonstrated excellent power conversion efficiencies (PCEs) and stability when applied as a thin film on indium tin oxide (ITO) substrates. Specifically, a PCE of 18.94% was achieved, indicating this compound's potential for large-area device applications .
Table 2: Performance Metrics of this compound in Organic Solar Cells
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | 18.94% |
| Stability | High |
| Thickness Tolerance | Excellent |
Biological Applications
Therapeutic Potential
this compound and its derivatives have been studied for their potential therapeutic effects, particularly in diabetes management. In animal models, administration of vanadyl compounds has resulted in significant improvements in glycemic control, demonstrating their insulin-mimetic properties. One study indicated that this compound reduced blood glucose levels and enhanced insulin sensitivity.
Table 3: Biological Effects of this compound
| Study Type | Effect Observed | Reference |
|---|---|---|
| In Vivo (Diabetes Model) | Reduced blood glucose levels | |
| In Vitro (Cell Studies) | Increased glucose uptake in HepG2 cells |
Synthesis and Production
Preparation Methods
The synthesis of this compound typically involves the reaction of vanadium pentoxide with oxalic acid under controlled conditions. Recent advancements have led to methods that allow for low-temperature synthesis, enhancing efficiency and reducing costs. For instance, a method utilizing a mass ratio of vanadium pentoxide to oxalic acid at specific temperatures has shown high yields and purity .
Table 4: Synthesis Parameters for this compound
| Parameter | Optimal Conditions |
|---|---|
| Temperature | 100-200 °C |
| Reaction Time | 30-60 minutes |
| Mass Ratio (V₂O₅:Oxalic Acid) | 1:2.1 - 1:2.5 |
Mechanism of Action
The mechanism of action of vanadyl oxalate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Vanadyl Sulfate (VOSO₄)
- Structure : Unlike vanadyl oxalate, vanadyl sulfate lacks oxalate ligands. Instead, it features a sulfate anion (SO₄²⁻) coordinated to the VO²⁺ ion.
- Biochemical Activity : Both compounds inhibit glucose-6-phosphatase, but vanadyl sulfate acts as a competitive inhibitor (36.9% inhibition at 48 µM), while this compound derivatives show mixed inhibition mechanisms .
- Applications : Vanadyl sulfate is widely used in biological studies, whereas this compound is preferred in catalysis (e.g., selective oxidation of α-hydroxy esters to α-keto esters) .
Vanadyl Dichloride (VOCl₂)
- Structural Impact in LDHs : Replacing VOCl₂ with this compound in layered double hydroxides (LDHs) disrupts the ordered structure due to oxalate’s electronegativity, leading to amorphous phases and Co-oxalate particle formation .
- Electronic Properties : Vanadyl dichloride lacks the redox-active oxalate ligands, reducing its utility in supercapacitors compared to this compound-based materials .
Other Vanadyl Complexes
- NaVOPO₄ (Vanadyl Phosphate) : Contains a vanadyl bond (V=O) but differs in ligand environment (phosphate vs. oxalate). NaVOPO₄ exhibits distinct electronic properties due to stronger ion-covalent bonding, impacting its performance in battery cathodes .
- Vanadyl Porphyrins: Found in fossil fuels, these complexes lack oxalate ligands and show ESR signals distinct from non-porphyrin vanadyl compounds like this compound .
Catalytic Performance Comparison
Electronic and Coordination Properties
- Redox Activity: this compound’s oxalate ligands facilitate electron transfer, making it superior to non-oxalate vanadyl complexes (e.g., VOCl₂) in redox-mediated reactions .
- ESEEM Studies : this compound complexes with transferrin show nitrogen hyperfine coupling constants (~6.6–7.0 MHz), similar to imidazole-coordinated vanadyl ions, indicating analogous coordination environments .
Hydration State Variants
Biological Activity
Vanadyl oxalate, a vanadium compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
This compound (VO(C₂O₄)·nH₂O) is a coordination compound formed from vanadium in the +4 oxidation state and oxalic acid. It is notable for its stability and solubility, making it suitable for various biological applications. Research has indicated that vanadyl compounds can mimic insulin action and have antioxidant properties, contributing to their potential therapeutic effects in metabolic disorders.
Insulin Mimetic Activity
This compound has been studied for its insulin-mimetic properties. It enhances glucose uptake in cells by activating insulin signaling pathways. This effect is primarily mediated through the inhibition of protein tyrosine phosphatase 1B (PTP1B), which negatively regulates insulin signaling.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which helps mitigate oxidative stress in biological systems. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD). This property is crucial for preventing cellular damage associated with various diseases.
In Vivo Studies
Several studies have explored the effects of this compound in animal models:
- Diabetes Models : In diabetic rats treated with this compound, significant improvements in glycemic control were observed. The compound reduced blood glucose levels and improved insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes management .
- Toxicological Studies : Research indicates that while this compound has beneficial effects, high doses can lead to toxicity. For instance, doses exceeding 7.5 mg/kg/day resulted in developmental anomalies in offspring during gestation .
In Vitro Studies
In vitro studies have demonstrated that this compound can activate various signaling pathways involved in cell metabolism:
- Cell Proliferation : this compound has been shown to promote cell proliferation in certain cancer cell lines, indicating its potential role as an anticancer agent .
- Enzyme Activation : Studies have reported that vanadyl complexes can activate enzymes such as acetylcholinesterase (AChE), contributing to neuroprotective effects .
Comparative Analysis of Biological Activity
The following table summarizes key findings on the biological activities of this compound compared to other vanadium compounds:
| Compound | Insulin Mimetic Activity | Antioxidant Activity | Cytotoxicity | References |
|---|---|---|---|---|
| This compound | High | Moderate | Low | |
| Vanadate | Moderate | High | Moderate | |
| Vanadium Pincer Complexes | High | High | Variable |
Case Studies
- Diabetes Management : A study involving diabetic rats administered with this compound showed a marked reduction in fasting blood glucose levels and improved lipid profiles after 4 weeks of treatment. The mechanism was attributed to enhanced insulin receptor sensitivity and glucose transporter translocation .
- Neuroprotection : In a model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal death. The compound significantly increased SOD activity and reduced malondialdehyde levels, indicating its potential use in treating neurodegenerative diseases .
Q & A
Q. Basic Research Focus
- XRD : Diffraction patterns should align with reference data for VOC₂O₄·5H₂O, confirming crystallinity and hydration state . Discrepancies may indicate impurities or incomplete synthesis.
- SEM/EDS : Surface morphology analysis reveals particle uniformity, while EDS confirms elemental composition (V, O, C) .
- TGA/DSC : Thermal decomposition occurs in stages:
- 85–245°C : Loss of bound water.
- 305–665°C : Oxalate ligand decomposition to VO₂ or V₂O₃, depending on atmosphere .
What contradictions exist in analytical methods for quantifying vanadyl (VO²⁺) and oxalate (C₂O₄²⁻) content?
Q. Advanced Research Focus
- Titration vs. spectroscopy : Permanganate titration quantifies oxalate via redox reactions (1/5 volume equivalence), but may overestimate if V(IV) oxidizes to V(V) during analysis . Spectroscopic methods (UV-Vis, ICP-OES) provide direct V quantification but require calibration against certified standards.
- Solid vs. solution phase : Some studies report challenges in isolating solid this compound due to hydration instability, favoring solution-phase applications .
How does this compound doping influence the electronic and vibrational properties of materials?
Q. Advanced Research Focus
- Polarizability effects : Doping this compound into polyoxometalates (POMs) restricts out-of-plane atomic vibrations (Bg-type modes) due to covalent bonding between V⁴⁺ and oxalate oxygens, altering polarizability and optical properties .
- Structural locking : Vanadyl ions anchor oxalate chains, reducing lattice flexibility and enhancing thermal stability .
What computational models predict this compound’s coordination behavior and redox activity?
Q. Advanced Research Focus
- DFT studies : Simulate ligand-field splitting and electron density distribution to predict redox potentials. For example, VO²⁺ in octahedral coordination exhibits d-orbital splitting that stabilizes V(IV) .
- Kinetic modeling : Predict decomposition pathways (e.g., VO₂ vs. V₂O₃ formation) based on activation energies derived from TGA data .
How does pH influence the stability of this compound solutions?
Q. Advanced Research Focus
- Acidic conditions (pH < 3) : Favor [VO(C₂O₄)₂]²⁻ complex stability, preventing hydrolysis to VO²⁺ or V(OH)₃⁺ .
- Neutral/alkaline conditions : Promote ligand dissociation and precipitation of hydrated V₂O₅ or VO(OH)₂ .
What challenges arise in reproducing solid this compound syntheses across studies?
Q. Methodological Focus
- Hydration variability : Differences in reported hydration states (e.g., VOC₂O₄·nH₂O) stem from humidity control during drying .
- Contradictory reports : Some studies claim solid isolation is impractical due to hygroscopicity, while others achieve it via rapid crystallization under inert atmospheres .
How is this compound utilized in catalytic systems, and what are its limitations?
Q. Application Focus
- Selective oxidation : Acts as a precursor for V₂O₅/TiO₂ catalysts in SCR (Selective Catalytic Reduction) of NOₓ, achieving >90% efficiency .
- Regeneration challenges : Catalyst deactivation occurs due to sulfate/oxalate accumulation, requiring periodic acidic washing .
What advanced techniques resolve ambiguities in this compound’s stoichiometry?
Q. Methodological Focus
- Combined elemental analysis : Pair ICP-OES (for V quantification) with combustion analysis (for C/H content) to cross-validate stoichiometry .
- Single-crystal XRD : Resolves hydration ambiguities but requires high-purity crystals, often challenging to obtain .
How do decomposition kinetics of this compound vary under oxidative vs. inert atmospheres?
Q. Advanced Research Focus
- Inert atmosphere (N₂) : Decomposition proceeds to V₂O₃ at ~665°C with minimal mass loss from carbon oxidation .
- Oxidative atmosphere (air) : Forms VO₂ or V₂O₅ above 350°C, accompanied by CO₂ release from oxalate combustion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
